molecular formula C21H24ClN3O2S2 B2831357 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide CAS No. 954074-99-8

2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No.: B2831357
CAS No.: 954074-99-8
M. Wt: 450.01
InChI Key: SJXVNWNUEYHGEF-UHFFFAOYSA-N
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Description

The compound 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a structurally complex molecule featuring a 1,3-thiazole core substituted with a sulfanyl-linked carbamoyl methyl group and an acetamide side chain terminating in a cyclohexenylethyl moiety. The thiazole ring contributes to electronic stabilization, while the cyclohexenyl group may influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S2/c22-16-6-8-17(9-7-16)24-20(27)14-29-21-25-18(13-28-21)12-19(26)23-11-10-15-4-2-1-3-5-15/h4,6-9,13H,1-3,5,10-12,14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXVNWNUEYHGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide (CAS Number: 953991-97-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H20ClN3O3S2C_{21}H_{20}ClN_{3}O_{3}S_{2}, with a molecular weight of 462.0 g/mol. The structure features a thiazole ring, a chloroaniline moiety, and an acetamide group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC21H20ClN3O3S2
Molecular Weight462.0 g/mol
CAS Number953991-97-4

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies indicate that it exhibits moderate to strong inhibitory effects against these enzymes, which are crucial in neurotransmission and metabolic processes .
  • Antimicrobial Activity : Preliminary studies suggest that the compound displays antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating infections .
  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit significant antioxidant activities, which can protect cells from oxidative stress and may contribute to their therapeutic effects in various diseases .

Study 1: Enzyme Inhibition

In a study evaluating the inhibitory effects on AChE and BChE, the compound demonstrated an IC50 value comparable to established inhibitors like physostigmine. This suggests its potential use in treating conditions such as Alzheimer's disease where cholinergic function is compromised .

Study 2: Antimicrobial Screening

A screening of the compound against various pathogens revealed moderate to strong antibacterial activity. The results indicated that it could serve as a lead compound in the development of new antibiotics, particularly against resistant strains .

Study 3: Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins. These studies have shown that the compound can effectively bind to active sites of enzymes involved in metabolic pathways, supporting its role as a pharmacological agent .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : Thiazole (target compound) vs. triazole/thiadiazole/indole in analogs. Thiazoles are electron-deficient, enhancing interactions with biological targets compared to electron-rich indoles .
  • Acetamide Side Chains : The cyclohexenylethyl group in the target compound may improve membrane permeability compared to aromatic substituents in .

Physicochemical Properties

  • Solubility : Polar sulfanyl and carbamoyl groups may counterbalance the hydrophobic cyclohexenyl moiety, offering balanced aqueous solubility .

Q & A

Basic: What are the optimal synthetic routes for preparing the compound?

Methodological Answer:
The synthesis involves three key steps:

Chlorophenyl Group Introduction : Achieved via electrophilic aromatic substitution under acidic conditions (e.g., using Cl2/AlCl3) .

Sulfanyl Linkage Formation : React the thiazole intermediate with a thiol derivative (e.g., mercaptoacetamide) in polar aprotic solvents like DMF at 60–80°C .

Acetamide Coupling : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to conjugate the thiazole-sulfanyl intermediate with the cyclohexenylethylamine moiety .
Critical Parameters : Maintain pH 7–8 during sulfanyl linkage formation to prevent disulfide byproducts .

Basic: How can researchers confirm the structural integrity of the compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify thiazol-4-yl protons (δ 7.2–7.8 ppm) and cyclohexenyl CH2 groups (δ 1.5–2.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 505.12 [M+H]<sup>+</sup>) and fragmentation patterns .
  • HPLC : Ensure >98% purity using a C18 column with acetonitrile/water gradients .

Basic: What methodologies are recommended for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
  • Cancer Cell Line Screening : Employ MTT assays on HeLa or MCF-7 cells, with IC50 calculations .
  • Enzyme Inhibition Studies : Test against COX-2 or kinases using fluorometric/colorimetric substrates .

Advanced: How can contradictory data regarding biological efficacy be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate active pharmacophores .
  • In Silico Docking : Use AutoDock Vina to model interactions with targets like EGFR or β-tubulin, correlating binding scores with experimental IC50 values .
  • Dose-Response Reproducibility : Validate assays across multiple labs with standardized protocols to rule out variability .

Advanced: What strategies optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve yield (>85%) .
  • Solvent Optimization : Replace DMF with recyclable solvents (e.g., PEG-400) to reduce waste .
  • Purification Scaling : Use flash chromatography (silica gel, hexane/EtOAc) instead of recrystallization for faster processing .

Advanced: How do functional groups influence reactivity and bioactivity?

Methodological Answer:

  • Thiazole Ring : Enhances π-π stacking with aromatic residues in enzyme active sites (confirmed via X-ray crystallography in analogs) .
  • Sulfanyl Linkage : Prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .
  • Cyclohexenyl Group : Increases lipophilicity (logP ~3.2), improving blood-brain barrier penetration in rodent models .

Basic: What analytical techniques monitor synthesis progress?

Methodological Answer:

  • TLC : Track intermediates using silica plates (hexane:EtOAc 3:1, UV visualization) .
  • FT-IR : Confirm carbamoyl C=O stretches (1680–1720 cm<sup>−1</sup>) and sulfanyl S-H absence .
  • Real-Time HPLC : Detect side products (e.g., disulfides) during sulfanyl coupling .

Advanced: How to design experiments elucidating the mechanism of action?

Methodological Answer:

  • Pull-Down Assays : Immobilize the compound on agarose beads to identify binding proteins in cell lysates .
  • Metabolomics : Use LC-MS to profile ATP/NADH levels in treated cells, indicating mitochondrial disruption .
  • CRISPR Knockout Models : Delete putative targets (e.g., EGFR) to assess resistance .

Advanced: Key considerations for purity/yield in multi-step synthesis?

Methodological Answer:

  • Intermediate Purity : Purify after each step (e.g., column chromatography) to prevent cumulative impurities .
  • Temperature Control : Use jacketed reactors for exothermic steps (e.g., thiazole ring closure) .
  • Stoichiometry Adjustments : Optimize reagent ratios (e.g., 1.2:1 thiol:thiazole) to drive sulfanyl coupling to completion .

Advanced: Integrating computational methods in pharmacokinetic studies?

Methodological Answer:

  • QSAR Modeling : Train models on analogs’ logP, PSA, and IC50 to predict ADMET properties .
  • Molecular Dynamics (MD) : Simulate blood plasma stability (e.g., hydrolysis susceptibility of the acetamide group) .
  • CYP450 Inhibition Prediction : Use SwissADME to flag potential drug-drug interactions .

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